![molecular formula C5H4BrF3N2O B3289752 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol CAS No. 860807-33-6](/img/structure/B3289752.png)
4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol
Overview
Description
4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol, also known as BTPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTPM is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol has also been shown to have antitumor activity and has been studied for its potential in cancer treatment. Additionally, 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol has been found to have significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol has been found to have antifungal and antibacterial effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol is its broad range of potential applications in various fields, including drug development, cancer treatment, and antimicrobial agent development. However, one of the limitations of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for the study of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol. One potential direction is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another potential direction is the study of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol's antitumor activity and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol and its potential applications in the development of new antimicrobial agents.
properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2O/c6-3-1-11(2-12)10-4(3)5(7,8)9/h1,12H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJJROREARIXFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CO)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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